Bienvenue dans la boutique en ligne BenchChem!

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-fluorobenzamide

Lipophilicity Drug-likeness Permeability

This tertiary amide is the only readily available N-benzyl substituted N-1,3-benzothiazol-2-ylbenzamide, eliminating the conserved H-bond donor to serve as a critical negative-control probe for FAAH and antiproliferative target engagement. The N-benzyl group confers metabolic stability against oxidative N-dealkylation, while the 4-fluorobenzamide moiety enables halogen-bonding interactions. Ideal for pharmacophore validation, kinase inhibitor development, and cyclodextrin solubilization protocol optimization.

Molecular Formula C21H15FN2OS
Molecular Weight 362.42
CAS No. 922698-18-8
Cat. No. B2469409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-yl)-N-benzyl-4-fluorobenzamide
CAS922698-18-8
Molecular FormulaC21H15FN2OS
Molecular Weight362.42
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C21H15FN2OS/c22-17-12-10-16(11-13-17)20(25)24(14-15-6-2-1-3-7-15)21-23-18-8-4-5-9-19(18)26-21/h1-13H,14H2
InChIKeyFZZGWAHXRWHAMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzothiazol-2-yl)-N-benzyl-4-fluorobenzamide (CAS 922698-18-8): A Structurally Differentiated Benzothiazole-Benzamide Scaffold


N-(1,3-Benzothiazol-2-yl)-N-benzyl-4-fluorobenzamide (CAS 922698-18-8) is a synthetic, small-molecule heterocyclic compound belonging to the N-1,3-benzothiazol-2-ylbenzamide class. This class has been widely investigated for antiproliferative [1], FAAH-inhibitory [2], and antimicrobial activities. The target compound distinguishes itself from the majority of reported analogs through its tertiary amide architecture, incorporating both an N-benzyl substituent on the benzothiazole nitrogen and a 4-fluorobenzoyl moiety. This dual substitution pattern is not represented in the primary pharmacological studies of the class, positioning it as a structurally unique probe for exploring steric and electronic effects on target engagement.

Why N-(1,3-Benzothiazol-2-yl)-N-benzyl-4-fluorobenzamide Cannot Be Replaced by Standard N-1,3-Benzothiazol-2-ylbenzamide Analogs


Simple, secondary amide N-1,3-benzothiazol-2-ylbenzamides, such as compound 1k (N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide), dominate the published pharmacological evidence for this scaffold [1]. However, the target compound is a tertiary amide with an N-benzyl substituent. This fundamental structural difference alters the hydrogen-bond donor capacity, molecular shape, and lipophilicity of the molecule, which are critical determinants of target binding, cellular permeability, and metabolic stability [2]. Substituting it with a non-benzylated analog for a biological assay would introduce an additional H-bond donor, potentially change the binding mode, and yield data that is not representative of the target compound's properties. The quantitative evidence below details these specific differentiating parameters.

Quantitative Differentiation Evidence for N-(1,3-Benzothiazol-2-yl)-N-benzyl-4-fluorobenzamide vs. Closest Analogs


Increased Lipophilicity (clogP) vs. Non-Benzylated Analog Drives Membrane Permeability Profile

The N-benzyl substitution on the target compound replaces a polar N–H hydrogen bond donor with a lipophilic benzyl group. This modification is computationally predicted to raise the calculated partition coefficient (clogP) by approximately 1.5–2.0 log units compared to the non-benzylated analog N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide (CAS 121189-71-7) [1]. While experimental logP values are not reported for the target compound, this predicted shift is consistent with the measured logP increase observed for analogous N-benzylation in the fluoro-substituted N-benzoyl-2-aminobenzothiazole series, where the addition of a single benzyl group increased experimental logP by >1.5 units [2]. A higher logP correlates with enhanced passive membrane permeability and potential for improved intracellular target access, but also with reduced aqueous solubility.

Lipophilicity Drug-likeness Permeability

Absence of an N–H Hydrogen Bond Donor Distinguishes Target Binding Mode from Secondary Amide Analogs

All potent antiproliferative N-1,3-benzothiazol-2-ylbenzamides reported by Corbo et al. (2016) possess a secondary amide linkage (N–H), which acts as a hydrogen bond donor [1]. In the FAAH inhibitor series from Wang et al. (2009), the benzothiazole N–H is also critical for transition-state mimicry [2]. The target compound, as a tertiary amide, lacks this H-bond donor capability entirely. This chemical difference is binary: the target compound has 0 H-bond donors (HBD), while the closest active analog, N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide (compound 1k), has 1 HBD. This alters the pharmacophore from a donor-capable to a purely acceptor scaffold, which can eliminate an undesired off-target interaction or redirect binding toward a different set of protein targets.

Medicinal Chemistry Structure-Activity Relationship Target Engagement

Reduced Metabolic N-Dealkylation Risk Compared to Simpler N-Alkylbenzothiazoles Offers Greater Stability

N-Benzyl groups are generally more resistant to oxidative N-dealkylation than smaller N-alkyl substituents (e.g., methyl, ethyl) due to steric shielding and the stability of the benzylic radical intermediate [1]. A metabolic profiling study of TRPV1 antagonists in the benzothiazole amide series demonstrated that N-dealkylation was a primary clearance pathway for simple N-alkylbenzothiazoles, with >60% parent compound loss in rat liver S9 fractions within 60 minutes [2]. While specific metabolic data for the target compound are not published, the N-benzyl substitution is a recognized strategy to block this metabolic soft spot. Researchers selecting this compound for in vitro ADME or cellular assays therefore obtain a scaffold with a predicted longer half-life compared to N-methyl or N-ethyl benzothiazole analogs.

Metabolic Stability Pharmacokinetics In Vitro ADME

Distinct Solubility Profile vs. Non-Fluorinated Benzyl Analog Necessitates Customized Formulation Strategy

The presence of the 4-fluoro substituent on the benzamide ring, combined with the lipophilic N-benzyl group, creates a solubility challenge distinct from non-fluorinated analogs. Trapani et al. (2016) demonstrated that lipophilic fluoro-substituted N-benzoyl-2-aminobenzothiazoles have aqueous solubility typically <10 µg/mL, but that complexation with β-cyclodextrin (β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD) can enhance both solubility and antibacterial activity by 2- to 8-fold [1]. The target compound, bearing both the fluoro and N-benzyl motifs, is expected to exhibit similarly poor intrinsic solubility but will respond to the same cyclodextrin-based solubilization strategy. This is in contrast to non-fluorinated N-benzyl analogs, which may have different complexation thermodynamics due to altered electronic effects on the aromatic ring.

Aqueous Solubility Formulation Cyclodextrin Complexation

High-Value Research and Industrial Application Scenarios for N-(1,3-Benzothiazol-2-yl)-N-benzyl-4-fluorobenzamide


Chemical Probe for Investigating the Role of the Benzothiazole N–H in Target Binding

Because the target compound is the only readily available tertiary amide in the N-1,3-benzothiazol-2-ylbenzamide series that replaces the conserved N–H with an N-benzyl group, it serves as a critical negative control probe. Researchers studying FAAH [1] or antiproliferative targets can use this compound to test whether the loss of the H-bond donor abolishes or redirects target engagement. This is invaluable for pharmacophore validation and for confirming on-target vs. off-target effects in cellular assays.

Lead-like Scaffold for Designing Metabolically Stable Kinase or Protease Inhibitors

The N-benzyl group is expected to confer resistance to oxidative N-dealkylation, a common metabolic liability in benzothiazole-based inhibitors [1]. Medicinal chemistry teams can use this compound as a starting scaffold for developing inhibitors against intracellular targets (e.g., kinases, proteases) where prolonged cellular half-life is required. The 4-fluorobenzamide moiety further allows for potential halogen-bonding interactions with target proteins, as demonstrated in related fluorobenzamide series .

Negative Control for Solubility-Limited Assay Development in Cyclodextrin Formulations

Given its predicted poor aqueous solubility (<10 µg/mL), this compound is an ideal model analyte for developing and validating cyclodextrin-based solubilization protocols for lipophilic benzothiazole libraries [1]. Its behavior can be directly compared to the non-fluorinated and non-benzylated analogs to quantify the contribution of each substituent to solubility and complexation efficiency. This application is particularly relevant for CROs and screening centers that handle large, diverse compound collections.

Building Block for Diversity-Oriented Synthesis of Patent-Protected Benzothiazole Libraries

The compound contains three distinct functional handles: the benzothiazole core, the N-benzyl group, and the 4-fluorobenzamide moiety. This makes it a versatile synthetic intermediate for generating focused libraries around the 1,3-thiazol-2-yl substituted benzamide patent space [1]. Iterative functionalization at each position can rapidly explore structure-activity relationships for programs targeting neurological disorders or proliferative diseases.

Quote Request

Request a Quote for N-(1,3-benzothiazol-2-yl)-N-benzyl-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.